

Spectroscopic Data for 5-Bromo-2,3-dichloropyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2,3-dichloropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound **5-Bromo-2,3-dichloropyridine**. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions, data from analogous compounds, and general spectroscopic principles to offer a comprehensive overview for researchers.

Core Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Bromo-2,3-dichloropyridine**.

Table 1: Predicted ^1H NMR Spectroscopic Data

| Parameter | Predicted Value |
|-----------------------------|-----------------|
| Chemical Shift (δ) | |
| H-4 | ~ 7.8 - 8.2 ppm |
| H-6 | ~ 8.4 - 8.8 ppm |
| Multiplicity | Doublet (d) |
| H-4 | Doublet (d) |
| H-6 | ~ 2-3 Hz |
| Coupling Constant (J) | |
| $^4J(\text{H-4, H-6})$ | CDCl_3 |
| Solvent | |

Note: Predicted chemical shifts are based on the analysis of similar halogenated pyridines. The actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ) |
|-------------|---------------------------------------|
| C-2 | ~ 148 - 152 ppm |
| C-3 | ~ 135 - 139 ppm |
| C-4 | ~ 130 - 134 ppm |
| C-5 | ~ 118 - 122 ppm |
| C-6 | ~ 150 - 154 ppm |
| Solvent | CDCl_3 |

Note: Predicted chemical shifts are based on computational models and data from analogous compounds. Experimental verification is recommended.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm ⁻¹) | Vibration Mode |
|------------------|--|----------------|
| Aromatic C-H | 3050 - 3150 | Stretching |
| C=N (in-ring) | 1550 - 1620 | Stretching |
| C=C (in-ring) | 1400 - 1500 | Stretching |
| C-Cl | 700 - 850 | Stretching |
| C-Br | 500 - 650 | Stretching |

Note: These are characteristic absorption ranges and the exact peak positions can be influenced by the overall molecular structure.

Table 4: Mass Spectrometry Data

| Parameter | Value |
|---------------------------|--|
| Molecular Formula | C ₅ H ₂ BrCl ₂ N |
| Exact Mass | 224.87477 Da[1] |
| Molecular Weight | 226.88 g/mol [1] |
| Key Fragmentation Pattern | Loss of Br, Cl, or HCl are anticipated fragmentation pathways. |
| Isotopic Pattern | A complex isotopic pattern is expected due to the presence of Bromine (⁷⁹ Br and ⁸¹ Br) and Chlorine (³⁵ Cl and ³⁷ Cl) isotopes. The M, M+2, M+4, and M+6 peaks will have characteristic relative intensities. |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **5-Bromo-2,3-dichloropyridine** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum.
- **Data Processing:** Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Background Spectrum:** Record a background spectrum of the empty sample holder or the clean ATR crystal.
- **Sample Spectrum:** Record the spectrum of the sample.
- **Data Analysis:** The background is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and their corresponding functional groups.

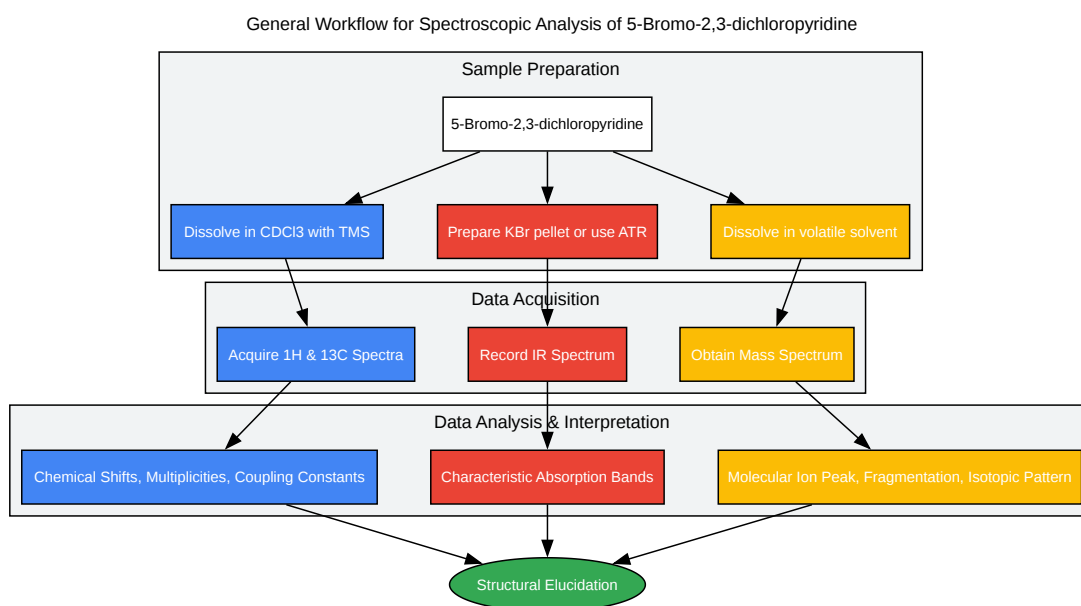
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Ionize the sample using a suitable technique. Electron Ionization (EI) is a common method for relatively small and volatile molecules.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of **5-Bromo-2,3-dichloropyridine**.

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References

- 1. 2,3-Dichloropyridine(2402-77-9) 1H NMR [m.chemicalbook.com]
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